Abiocine; DHSM; DST

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

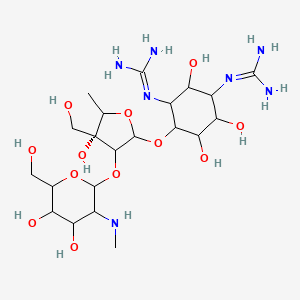

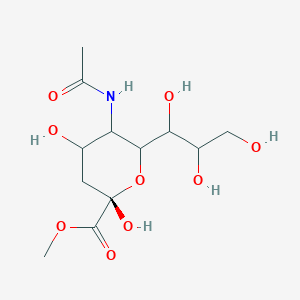

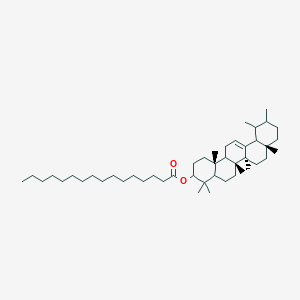

Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was primarily used in the treatment of tuberculosis. The compound acts by binding to the bacterial ribosome, leading to the synthesis of defective proteins and ultimately causing bacterial cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .

Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Dihydrostreptomycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: As mentioned earlier, the reduction of streptomycin to dihydrostreptomycin involves hydrogen gas and a palladium catalyst.

Substitution: Substitution reactions can occur at the amino groups of dihydrostreptomycin, often using reagents like acyl chlorides or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have altered biological activities .

Applications De Recherche Scientifique

Dihydrostreptomycin has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.

Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.

Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees

Mécanisme D'action

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .

Comparaison Avec Des Composés Similaires

Streptomycin: The parent compound of dihydrostreptomycin, also an aminoglycoside antibiotic, but with higher toxicity.

Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different side effect profiles.

Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.

Uniqueness: Dihydrostreptomycin is unique in its reduced toxicity compared to streptomycin, making it a preferable choice in certain applications. its use has been limited due to the development of bacterial resistance and its ototoxic effects .

Propriétés

Formule moléculaire |

C21H41N7O12 |

|---|---|

Poids moléculaire |

583.6 g/mol |

Nom IUPAC |

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1 |

Clé InChI |

ASXBYYWOLISCLQ-YIPNGZDRSA-N |

SMILES isomérique |

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)

![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)

![Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14786087.png)

![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)

![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)

![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)